Cas no 1209058-41-2 (N-(1-benzylpiperidin-4-yl)methylethane-1-sulfonamide)

N-(1-benzylpiperidin-4-yl)methylethane-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- N-[(1-benzylpiperidin-4-yl)methyl]ethanesulfonamide
- N-[(1-benzylpiperidin-4-yl)methyl]ethane-1-sulfonamide
- AKOS024520472
- 1209058-41-2
- N-((1-benzylpiperidin-4-yl)methyl)ethanesulfonamide
- F5831-6602
- N-(1-benzylpiperidin-4-yl)methylethane-1-sulfonamide
-
- インチ: 1S/C15H24N2O2S/c1-2-20(18,19)16-12-14-8-10-17(11-9-14)13-15-6-4-3-5-7-15/h3-7,14,16H,2,8-13H2,1H3
- InChIKey: QKYWDQZPOKEYBM-UHFFFAOYSA-N
- ほほえんだ: C(S(NCC1CCN(CC2=CC=CC=C2)CC1)(=O)=O)C
計算された属性
- せいみつぶんしりょう: 296.156
- どういたいしつりょう: 296.156
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 364
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.8A^2
- 疎水性パラメータ計算基準値(XlogP): 2
N-(1-benzylpiperidin-4-yl)methylethane-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5831-6602-2μmol |
N-[(1-benzylpiperidin-4-yl)methyl]ethane-1-sulfonamide |
1209058-41-2 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F5831-6602-2mg |
N-[(1-benzylpiperidin-4-yl)methyl]ethane-1-sulfonamide |
1209058-41-2 | 2mg |
$88.5 | 2023-09-09 | ||
Life Chemicals | F5831-6602-3mg |
N-[(1-benzylpiperidin-4-yl)methyl]ethane-1-sulfonamide |
1209058-41-2 | 3mg |
$94.5 | 2023-09-09 | ||
Life Chemicals | F5831-6602-1mg |
N-[(1-benzylpiperidin-4-yl)methyl]ethane-1-sulfonamide |
1209058-41-2 | 1mg |
$81.0 | 2023-09-09 |
N-(1-benzylpiperidin-4-yl)methylethane-1-sulfonamide 関連文献
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
David J. Miller,Fanglei Yu,David W. Knight,Rudolf K. Allemann Org. Biomol. Chem., 2009,7, 962-975
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
N-(1-benzylpiperidin-4-yl)methylethane-1-sulfonamideに関する追加情報
Professional Introduction to N-(1-benzylpiperidin-4-yl)methylethane-1-sulfonamide (CAS No: 1209058-41-2)
N-(1-benzylpiperidin-4-yl)methylethane-1-sulfonamide, a compound with the chemical identifier CAS No: 1209058-41-2, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the class of sulfonamides, which are well-documented for their diverse biological activities. The molecular structure of this compound features a piperidine ring substituted with a benzyl group at the 1-position and a methylethane-1-sulfonamide moiety, which contributes to its unique pharmacological properties.
The piperidine scaffold is a common structural motif in medicinal chemistry, known for its ability to enhance binding affinity and selectivity in drug design. In particular, the presence of the benzyl group at the 4-position of the piperidine ring introduces additional conformational flexibility, which can be exploited to optimize interactions with biological targets. This structural feature has been extensively studied in the development of central nervous system (CNS) drugs, where precise modulation of receptor binding is crucial.
The sulfonamide functional group at the terminal position of the molecule further enhances its potential as a pharmacophore. Sulfonamides are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of atoms in N-(1-benzylpiperidin-4-yl)methylethane-1-sulfonamide suggests that it may exhibit potent activity against various diseases by interacting with specific enzymes or receptors.
Recent research has highlighted the importance of sulfonamide derivatives in the development of novel therapeutic agents. Studies have demonstrated that sulfonamides can act as competitive inhibitors by binding to the active site of target enzymes, thereby modulating their activity. The compound N-(1-benzylpiperidin-4-yl)methylethane-1-sulfonamide is no exception and has shown promise in preclinical studies as a potential lead compound for further drug development.
In particular, investigations have focused on its potential applications in treating neurological disorders. The piperidine ring is known to cross the blood-brain barrier, making it an attractive scaffold for CNS drug development. Additionally, the sulfonamide group can interact with neurotransmitter receptors, which could be leveraged to develop treatments for conditions such as depression, anxiety, and neurodegenerative diseases.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions, have been employed to construct the desired molecular framework. These synthetic strategies highlight the importance of modern chemical methodologies in producing complex pharmaceutical intermediates.
From a computational chemistry perspective, molecular modeling studies have been conducted to understand the binding interactions of N-(1-benzylpiperidin-4-yl)methylethane-1-sulfonamide with potential biological targets. These studies have provided valuable insights into how modifications to the molecular structure can enhance binding affinity and selectivity. For instance, computational simulations have shown that subtle changes to the benzyl group or sulfonamide moiety can significantly alter the compound's interaction with biological receptors.
Furthermore, pharmacokinetic studies have been performed to assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. These studies are crucial for determining its suitability for clinical development. Preliminary results indicate that N-(1-benzylpiperidin-4-yl)methylethane-1-sulfonamide exhibits favorable pharmacokinetic profiles, suggesting that it may be suitable for oral administration and repeated dosing regimens.
The potential therapeutic applications of this compound are vast and span multiple disease areas. In addition to CNS disorders, it has shown promise in preclinical models as an anti-inflammatory agent. The sulfonamide group is known to interact with inflammatory pathways, making it a viable candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
Another area of interest is its potential use in oncology research. Sulfonamide derivatives have been explored as inhibitors of kinases and other enzymes involved in cancer cell proliferation. The unique structural features of N-(1-benzylpiperidin-4-yl)methylethane-1-sulfonamide may make it an effective tool in developing novel anticancer therapies.
As research continues to uncover new biological targets and mechanisms of action, compounds like N-(1-benzylpiperidin-4-yl)methylethane-1-sulfonamide will play an increasingly important role in drug discovery and development. The combination of traditional organic synthesis techniques with cutting-edge computational methods has paved the way for more efficient and targeted approaches to creating novel therapeutic agents.
In conclusion, N-(1-benzylpiperidin-4-yl)methylethane-1-sulfonamide represents a significant advancement in pharmaceutical chemistry with its unique molecular structure and promising biological activities. Further research is warranted to fully elucidate its therapeutic potential across various disease areas. As our understanding of biological systems continues to grow, compounds like this will undoubtedly contribute to the development of next-generation medicines that address unmet medical needs.
1209058-41-2 (N-(1-benzylpiperidin-4-yl)methylethane-1-sulfonamide) 関連製品
- 1805397-89-0(Methyl 2-aminomethyl-6-bromo-3-cyanobenzoate)
- 1353974-47-6([(1-Acetyl-piperidin-3-ylmethyl)-amino]-acetic acid)
- 2877685-40-8(2-[3-(pyridin-2-yl)pyrrolidin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile)
- 1980086-67-6(4,4,5,5,5-Pentafluoropentyl 2,2,2-trifluoroethyl carbonate)
- 2138288-59-0(2,2-Difluoro-3-[(3-methylcyclobutyl)amino]propanoic acid)
- 1805490-59-8(Ethyl 4-cyano-2-formyl-5-methylphenylacetate)
- 2138025-99-5(2,3,3-trimethyl-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)butanamide)
- 2229569-43-9(3,3,3-trifluoro-2-(quinoxalin-2-yl)propan-1-amine)
- 69726-98-3(4-Amino-N,N,N-trimethylbenzene-1-sulfonoimidamide)
- 1805659-60-2(Methyl 5-cyano-3-difluoromethoxy-2-(trifluoromethoxy)benzoate)



